molecular formula C11H14N2O2 B11896760 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11896760
M. Wt: 206.24 g/mol
InChI Key: DGMWJHUSEXFKHA-UHFFFAOYSA-N
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Description

3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in biological research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications, including as drugs for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the amino, methoxy, and methyl groups.

    6-Methoxyquinoline: A derivative with a methoxy group at the 6-position.

    3-Aminoquinoline: A derivative with an amino group at the 3-position.

Uniqueness

3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H14N2O2/c1-13-10-4-3-8(15-2)5-7(10)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3

InChI Key

DGMWJHUSEXFKHA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(C1=O)N)C=C(C=C2)OC

Origin of Product

United States

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